
3beta-Hydroxy-12-oxo-5beta-cholanoic acid
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Overview
Description
3beta-Hydroxy-12-oxo-5beta-cholanoic acid is a biochemical compound with the molecular formula C24H38O4 and a molecular weight of 390.56 . It is a derivative of bile acids, which are naturally occurring compounds in the liver and gallbladder. Bile acids play a crucial role in the digestion and absorption of dietary fats.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid typically involves the oxidation of specific bile acid derivatives. One common method includes the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce 7alpha-, 12alpha-, 12beta-hydroxy, and 7alpha,12alpha-, and 7alpha,12beta-dihydroxy-3-keto bile acids . The reaction conditions often involve the use of sodium borohydride as a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxy-12-oxo-5beta-cholanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to other oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include various hydroxy and oxo derivatives of bile acids, which have different biological and chemical properties .
Scientific Research Applications
Metabolic Functions and Bile Acid Synthesis
3beta-Hydroxy-12-oxo-5beta-cholanoic acid plays a crucial role in bile acid metabolism. Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions. This compound is involved in the biotransformation processes that lead to the production of various bile acids, including chenodeoxycholic acid, which is essential for fat digestion and absorption. The metabolic pathways associated with this compound have been studied extensively to understand liver function and the implications of bile acid dysregulation in liver diseases .
Clinical Implications in Liver Diseases
Research indicates that alterations in bile acid profiles, including the presence of this compound, can be indicative of liver dysfunction. Studies have demonstrated that patients with liver diseases exhibit abnormal urinary excretion patterns of bile acids, which include this compound. The identification of this bile acid derivative through gas-liquid chromatography-mass spectrometry has been instrumental in diagnosing conditions such as cholestasis and cirrhosis .
Case Study:
A notable case involved two Japanese patients diagnosed with 3beta-hydroxy-C27-steroid oxidoreductase deficiency. Their treatment with chenodeoxycholic acid resulted in improved biochemical markers and histological outcomes, highlighting the therapeutic potential of manipulating bile acid synthesis pathways involving this compound .
Therapeutic Applications
The compound has been investigated for its potential therapeutic effects in treating metabolic disorders linked to bile acid metabolism. For instance, it is suggested that enhancing the secretion of bile acids could help reduce cholesterol levels in patients with hyperlipidemia. The administration of compounds related to this compound has shown promise in clinical settings for improving lipid profiles and promoting better metabolic health .
Biomarker Potential
Due to its specific presence in altered metabolic states, this compound is being explored as a biomarker for various diseases. Its detection can provide insights into the underlying metabolic conditions affecting individuals, particularly those suffering from liver-related disorders. Research continues to validate its efficacy as a reliable biomarker for clinical diagnostics .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid involves its interaction with nuclear receptors such as FXR (Farnesoid X receptor) and LXR (Liver X receptor). When it binds to these receptors, it triggers their activation, leading to the upregulation of genes involved in cholesterol, bile acid, and glucose metabolism . This activation initiates a series of molecular events that regulate various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-7alpha,12alpha-hydroxy-5beta-cholanoic acid: Another bile acid derivative with similar properties.
12alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid: A compound with similar molecular structure and biological functions.
12-Ketoisolithocholic acid:
Uniqueness
3beta-Hydroxy-12-oxo-5beta-cholanoic acid is unique due to its specific hydroxyl and oxo functional groups, which confer distinct chemical and biological properties. Its ability to interact with nuclear receptors and regulate metabolic pathways makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3beta-Hydroxy-12-oxo-5beta-cholanoic acid is a bile acid derivative with significant biological activity. This compound plays a crucial role in various physiological processes, particularly in lipid metabolism and cholesterol homeostasis. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C24H40O4
- Molecular Weight : 392.57 g/mol
- Functional Groups : Hydroxyl (-OH) and carbonyl (C=O) groups which contribute to its amphipathic nature, facilitating interactions with lipids.
Biological Functions
1. Bile Acid Metabolism
Bile acids are synthesized from cholesterol in the liver and are essential for the emulsification and absorption of dietary fats. This compound is involved in the metabolic pathways of bile acids, influencing:
- Fat Absorption : Enhances the solubilization of dietary lipids in the intestine.
- Cholesterol Homeostasis : Regulates cholesterol levels by promoting its conversion to bile acids.
2. Modulation of Lipid Metabolism
Research indicates that this compound can modulate lipid metabolism through its action on various enzymes involved in lipid synthesis and degradation. For instance, it has been shown to impact the expression of genes related to fatty acid oxidation and lipogenesis.
Case Study 1: Cholestasis Treatment
A study involving patients with cholestasis due to inborn errors of bile acid metabolism highlighted the therapeutic potential of bile acids, including this compound. Patients administered oral cholic acid demonstrated significant improvement in liver function tests and reduction of cholestatic symptoms after treatment with bile acids .
Case Study 2: Bile Acid Malabsorption
In another study focusing on patients with bile acid malabsorption, it was found that supplementation with bile acids improved fat absorption and reduced diarrhea. The study measured fecal bile acid excretion before and after treatment, showing a marked decrease in fecal bile acids following administration of this compound .
Research Findings
Recent research has delved into the synthesis and biological activity of various bile acids, including this compound. Notable findings include:
Properties
CAS No. |
4560-58-1 |
---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,23+,24-/m1/s1 |
InChI Key |
CVNYHSDFZXHMMJ-KIHIVPLQSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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